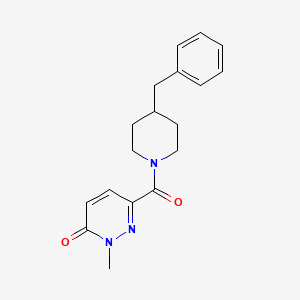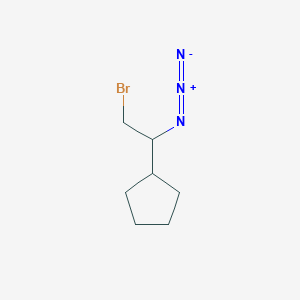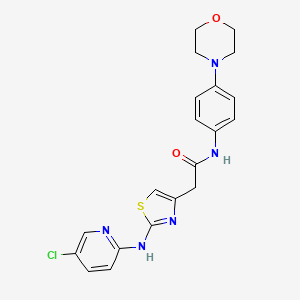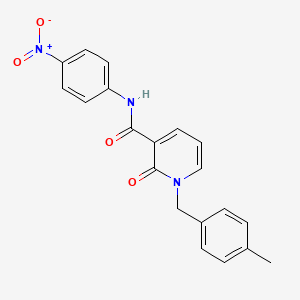![molecular formula C21H34N6O2S B2661858 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 941948-79-4](/img/structure/B2661858.png)
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is an intricate organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide typically involves several stages, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent modifications to introduce the morpholino and ethylthio groups. Common reagents include ethylthiol, morpholine, and various amides, with reactions often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: In an industrial context, the production of this compound is scaled up using batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidative reactions might employ reagents such as potassium permanganate or hydrogen peroxide, whereas reductions could involve agents like sodium borohydride. Substitution reactions often utilize nucleophilic or electrophilic agents to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives by replacing the morpholino or ethylthio groups with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is studied for its potential as a precursor in the synthesis of more complex organic molecules.
Biology: Biologically, this compound could serve as a lead molecule in the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine: In medicine, its unique structure lends itself to exploration as a therapeutic agent, potentially in the treatment of certain diseases or conditions where modulation of specific biochemical pathways is beneficial.
Industry: Industrially, it might find use in the development of new materials or as a specialized reagent in various manufacturing processes.
Mecanismo De Acción
The mechanism by which N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of these targets and thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide include other pyrazolo[3,4-d]pyrimidines, each with varying substituents that confer different properties and applications. These might include N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide and N-(2-(6-(phenylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide.
Uniqueness: The ethylthio and morpholino groups in this compound confer unique electronic and steric properties, making it particularly interesting for applications where these attributes are advantageous.
That covers the comprehensive details of this compound. Now, I'm curious, what sparked your interest in this particular compound?
Propiedades
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6O2S/c1-4-7-16(8-5-2)20(28)22-9-10-27-19-17(15-23-27)18(24-21(25-19)30-6-3)26-11-13-29-14-12-26/h15-16H,4-14H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNSEIPGIOHYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SCC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2661775.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2661778.png)

![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661783.png)
![5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2661784.png)
![methyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2661785.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(pyridin-4-yl)ethyl]amino)methyl]benzoic acid](/img/structure/B2661790.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B2661793.png)

![4-(4,5-dimethoxy-11-oxo-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-15-yl)benzonitrile](/img/structure/B2661795.png)

